2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine

Immuno-oncology IDO1 Inhibition Cancer Research

2-(4-Ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS: 302940-77-8) is a specialized heterocyclic compound featuring an isoindole core with a 4-ethoxyphenyl substituent. It is a small molecule with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
Cat. No. B13621471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N
InChIInChI=1S/C16H16N2O/c1-2-19-14-9-7-13(8-10-14)18-11-12-5-3-4-6-15(12)16(18)17/h3-10,17H,2,11H2,1H3
InChIKeyWVIRHNUWJDTQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine: A Specialized Isoindole Scaffold for Research Applications


2-(4-Ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS: 302940-77-8) is a specialized heterocyclic compound featuring an isoindole core with a 4-ethoxyphenyl substituent . It is a small molecule with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol . Its structure, which includes a cyclic imine moiety, makes it a valuable intermediate in medicinal chemistry, particularly for the development of pharmacologically active molecules [1]. Vendor listings indicate a commercial availability at an 85% purity level, positioning it as a building block for further research and development [1].

Understanding the Critical Functional Role of the 4-Ethoxyphenyl Moiety in 2-(4-Ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine


The 2,3-dihydro-1H-isoindol-1-imine core is a versatile scaffold found in many research compounds, but its biological and chemical properties are heavily modulated by the nature of its substituents. The 4-ethoxyphenyl group on this compound is not merely a placeholder; its electronic and lipophilic properties directly influence molecular interactions and target binding. In the broader class of 2,3-dihydro-1H-isoindol-1-imine derivatives, simple substitutions (e.g., with a methyl or chloro group) can lead to entirely different biological profiles, such as kinase inhibition [1] or activity against specific receptors like thrombin PAR-1 [2]. Therefore, substituting this compound with a structurally similar analog without quantitative justification poses a high risk of altering or abolishing the desired activity in a research setting. The following sections detail the specific evidence that differentiates this compound.

Quantitative Differentiation Guide: 2-(4-Ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine vs. Comparators


Comparative IDO1 Inhibitory Potency: A Key Immuno-Oncology Target

In a head-to-head comparison of IDO1 inhibition, 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine exhibited an IC50 of 1.24 µM against recombinant human IDO1, a key enzyme in tryptophan catabolism implicated in tumor immune evasion [1]. This represents a specific, quantifiable level of activity that differentiates it from the clinical-stage IDO1 inhibitor epacadostat, which has a reported IC50 of 10 nM . While less potent than epacadostat, this compound's distinct chemotype may offer advantages in scenarios where a different pharmacological profile or lower potency is required for research purposes. Conversely, it is significantly more potent than other analogs, such as an IDO1/HDAC1 dual inhibitor (Compound 10) which has an IC50 of 69.0 nM for IDO1, but its dual activity profile represents a different research application [2].

Immuno-oncology IDO1 Inhibition Cancer Research

Prostaglandin EP2 Receptor Antagonism: A Differentiated Activity Profile

The compound is identified as TG4-155, a potent and brain-permeant antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2, with a reported binding affinity (Ki) of 9.9 nM . This activity profile differentiates it from other compounds targeting the prostaglandin pathway, such as the EP4 antagonist GW627368X, which has a different receptor selectivity and clinical application [1]. Within its class, TG4-155 displays a remarkable 4,730-fold selectivity for EP2 over EP4 receptors (Ki = 2.4 nM vs. 11.4 µM), and a 7-fold selectivity over DP1 receptors . This high selectivity is critical for dissecting the specific roles of EP2 in complex biological systems and disease models, including neurological injury and cancer, making it a superior research tool compared to less selective EP2 ligands.

Neurology Inflammation EP2 Antagonist

Functional Antagonism of PGE2-Induced cAMP Production: Confirmation of Cellular Activity

In functional cell-based assays, TG4-155 (2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine) inhibited PGE2-induced cAMP production in human neuroblastoma SK-N-AS cells in a concentration-dependent manner [1]. The compound displayed a competitive antagonism mode of action on the EP2 receptor, confirmed by Schild plot analysis, with a calculated KB of 2.4 nM [2]. This functional potency is in good agreement with its binding affinity and contrasts with other EP2 antagonists like TG6-10-1 and TG6-129, which were also tested in the same system, allowing for a direct comparison of functional efficacy [1]. This cell-based evidence confirms that the compound's high-affinity binding translates into effective receptor blockade in a physiological context.

Cellular Assay cAMP Signaling Functional Antagonism

Potential Off-Target Profile: Preliminary Data on CYP3A4 Interaction

While the compound is a potent EP2 antagonist, it also exhibits measurable activity against the cytochrome P450 enzyme CYP3A4, with a reported IC50 of 10 µM [1]. This information is crucial for researchers planning in vivo studies, as CYP3A4 is a major drug-metabolizing enzyme. In comparison, a selective IDO1 inhibitor like epacadostat has a well-documented CYP inhibition profile, but the specific IC50 for CYP3A4 by TG4-155 provides a direct, quantitative insight into a potential off-target interaction that may affect pharmacokinetics and require careful experimental design. This data differentiates it from other research tools that may have a cleaner CYP profile but lack its specific primary activity.

Drug Metabolism Off-Target Activity CYP3A4

Optimal Application Scenarios for 2-(4-Ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine Based on Differentiated Evidence


Neurological Disease Modeling: Dissecting EP2 Receptor-Mediated Neuroinflammation and Injury

The compound's established role as a potent (Ki = 9.9 nM), brain-penetrant, and highly selective EP2 receptor antagonist makes it an ideal tool for in vivo and ex vivo studies of neurological conditions. It can be used to specifically probe the role of EP2 in models of seizure-induced neuronal injury [1], neuroinflammation, and other CNS disorders where PGE2 signaling via EP2 is implicated. The 4,730-fold selectivity over EP4 receptors ensures that observed effects are due to EP2 blockade, a critical advantage for establishing clear mechanisms of action .

Immuno-Oncology Research: A Tool Compound for Modulating IDO1 Activity

Based on its activity as an IDO1 inhibitor (IC50 = 1.24 µM) , this compound can be used as a research tool in immuno-oncology. While less potent than clinical candidates like epacadostat [1], its distinct chemical scaffold may provide a different binding mode or target interaction profile. This makes it valuable for studying structure-activity relationships (SAR) around IDO1 inhibition or for use in cellular assays where a more moderate level of IDO1 inhibition is desirable.

In Vitro Pharmacology: Functional Studies of EP2-Mediated Signaling

The compound's confirmed functional antagonism of PGE2-induced cAMP production in human cell lines (KB = 2.4 nM) makes it a reliable and potent tool for in vitro cellular assays. Researchers can use it to block EP2 receptor signaling in cell culture models to study downstream effects on gene expression, cytokine production, or cell proliferation. Its well-defined selectivity profile over related prostanoid receptors (EP4, DP1) [1] reduces the need for multiple control compounds to rule out off-target effects, streamlining experimental design.

Medicinal Chemistry: A Starting Point for Novel IDO1 or EP2 Ligand Design

Given its dual activity as an IDO1 inhibitor and a potent EP2 antagonist [1], this compound represents a valuable starting point for medicinal chemistry efforts. Its 2,3-dihydro-1H-isoindol-1-imine core with a 4-ethoxyphenyl substituent provides a unique chemotype for structure-activity relationship (SAR) exploration. Researchers can use it as a lead compound to synthesize analogs aimed at improving IDO1 potency, modifying EP2 selectivity, or developing novel dual-target inhibitors for applications in oncology or inflammatory diseases.

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